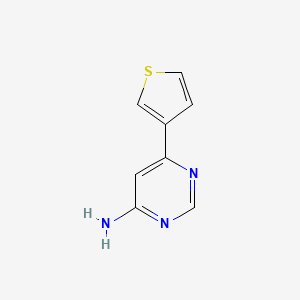

4-Amino-6-(3-thienyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) and Thiophene (B33073) Architectures in Medicinal Chemistry and Materials Science

The foundational scaffolds of pyrimidine and thiophene are cornerstones in the fields of medicinal chemistry and materials science due to their diverse and potent activities.

Pyrimidine , a six-membered aromatic ring with two nitrogen atoms, is a fundamental component of life itself. It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. jacsdirectory.com This biological prevalence has made the pyrimidine ring a "privileged scaffold" in drug discovery. benthamscience.comjclmm.comnih.gov Medicinal chemists have successfully developed a vast array of pyrimidine-based drugs with a wide spectrum of pharmacological activities, including anticancer agents like 5-Fluorouracil, antivirals such as Zidovudine (an anti-HIV drug), and antibacterial drugs like Trimethoprim. jacsdirectory.commdpi.com The adaptability of the pyrimidine ring allows for structural modifications that can fine-tune its biological activity, making it a consistent focus for developing new therapeutic agents. benthamscience.commdpi.com

Thiophene , a five-membered, sulfur-containing aromatic ring, is another crucial building block. eprajournals.com In medicinal chemistry, thiophene is often used as a bioisostere for the benzene (B151609) ring, meaning it can replace a benzene ring in a drug molecule without losing biological activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. wikipedia.orgnih.gov This substitution can favorably alter a drug's metabolic profile and physical properties. Thiophene is a key component in numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. nih.govnih.gov Its versatile structure and the ability of its sulfur atom to form additional hydrogen bonds enhance drug-receptor interactions. nih.gov In materials science, thiophene derivatives are renowned for their applications in organic electronics, forming the basis of conductive polymers like polythiophene, which are used in organic light-emitting diodes (OLEDs) and solar cells.

The Role of 4-Amino-6-(3-thienyl)pyrimidine as a Privileged Scaffold for Advanced Research

The combination of pyrimidine and thiophene moieties into a single structure, such as this compound, creates a "privileged scaffold"—a molecular framework that can be used to build a variety of biologically active compounds. The fused version of these rings, known as thienopyrimidine , is a bioisostere of purine (B94841) (the core of adenine (B156593) and guanine) and is found in numerous developmental and approved drugs, highlighting the therapeutic potential of combining these two heterocycles. researchgate.netnih.govnih.gov

The this compound scaffold offers several advantages for advanced research:

Structural Versatility: The core structure provides multiple sites for chemical modification. The amino group, the pyrimidine ring, and the thiophene ring can all be functionalized, allowing chemists to create large libraries of related compounds for screening against various biological targets. researchgate.net

Diverse Biological Potential: Research on closely related thienopyrimidine derivatives has revealed a wide array of biological activities. These scaffolds have been investigated as potent inhibitors of protein kinases for cancer treatment, antimicrobials, anti-inflammatories, and antiviral agents. nih.govnih.govsrce.hr For instance, various 4-amino substituted thienopyrimidine derivatives have shown significant cytotoxic effectiveness against cancer cell lines and promising antimicrobial activity. tandfonline.comsemanticscholar.orgresearchgate.net

Applications in Materials Science: The unique electronic properties derived from coupling an electron-deficient pyrimidine ring with an electron-rich thiophene ring make this scaffold attractive for creating novel organic materials with specific optical and electronic properties.

The extensive research into thienopyrimidines provides a strong rationale for the exploration of non-fused systems like this compound as a foundational structure for new discoveries in both medicine and materials science.

Referenced Compounds

| Compound Name | Ring System | Field of Application |

| 5-Fluorouracil | Pyrimidine | Medicinal Chemistry (Anticancer) |

| Zidovudine | Pyrimidine | Medicinal Chemistry (Antiviral) |

| Trimethoprim | Pyrimidine | Medicinal Chemistry (Antibacterial) |

| Lornoxicam | Thiophene | Medicinal Chemistry (Anti-inflammatory) |

| Clopidogrel | Thiophene | Medicinal Chemistry (Antiplatelet) |

| Olanzapine | Thiophene | Medicinal Chemistry (Antipsychotic) |

| Relugolix | Thienopyrimidine | Medicinal Chemistry (Hormone Antagonist) |

| Olmutinib | Thienopyrimidine | Medicinal Chemistry (Anticancer Kinase Inhibitor) |

Research Highlights of Thiophene-Pyrimidine Scaffolds

| Scaffold Type | Research Focus | Key Findings | Citations |

| Thieno[3,2-d]pyrimidine (B1254671) | Anticancer | Derivatives displayed potent cytotoxic effectiveness against MCF-7 breast cancer cells. | tandfonline.comsemanticscholar.org |

| Thieno[2,3-d]pyrimidine (B153573) | Anti-infective | Scaffold shows broad-spectrum antibacterial, antifungal, and antiviral properties. | nih.gov |

| Thieno[2,3-d]pyrimidine | Anticancer (Kinase Inhibitors) | Serves as an adaptive platform for designing potent anticancer kinase inhibitors. | nih.govnih.gov |

| Thieno[3,2-d]pyrimidine | Anticancer (Tubulin Inhibitors) | Novel analogues demonstrated potent antiproliferative activity against multiple cancer cell lines. | nih.gov |

| Thieno[2,3-d]pyrimidine | Anti-inflammatory | Synthesized derivatives showed significant anti-inflammatory and analgesic activity. | srce.hr |

| Pyrido[2,3-d]pyrimidine & Thieno[2,3-d]pyrimidine | Anticancer (EGFR Inhibitors) | Designed as novel inhibitors for specific mutant forms of epidermal growth factor receptor (EGFR). | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSQICCDZJWJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 6 3 Thienyl Pyrimidine Derivatives

Established Synthetic Pathways for the 4-Amino-6-(3-thienyl)pyrimidine Core

The construction of the this compound core is primarily achieved by first synthesizing a substituted aminothiophene and subsequently forming the pyrimidine (B1678525) ring, or by building the thiophene (B33073) ring onto a pre-existing pyrimidine structure.

Cyclization Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring is a critical step, often accomplished by the cyclization of a suitably functionalized 2-aminothiophene precursor. These precursors typically contain a cyano or ester group at the 3-position, which can react with various one-carbon synthons to close the pyrimidine ring.

One common method involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with formamide (B127407) or orthoformates. For instance, 2,4-diaminothiophene-3-carbonitrile can be cyclized using triethyl orthoformate to yield a thieno[3,4-d]pyrimidine. researchgate.net Another approach is the condensation of 2-aminothiophene-3-carboxamide (B79593) with sodium methoxide (B1231860) in methanol (B129727) to form the thienopyrimidinone. researchgate.net The reaction of a 5-acetyl-4-aminothiophene derivative with phenyl isothiocyanate in boiling pyridine (B92270) is another effective method, producing the corresponding thieno[3,2-d]pyrimidine (B1254671) compound. semanticscholar.org These reactions highlight the versatility of aminothiophene derivatives in constructing the fused pyrimidine ring.

A widely used precursor, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate, can be synthesized via the Gewald reaction. researchgate.netsemanticscholar.orgwikipedia.org This intermediate serves as a versatile starting point for cyclocondensation with different nitriles under acidic conditions to yield various 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines.

Chalcones containing a thiophene moiety also serve as valuable intermediates. These α,β-unsaturated ketones can be prepared through a Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and a thiophene aldehyde. pnrjournal.com Subsequent cyclization of the thiophene-bearing chalcone (B49325) with reagents like urea (B33335), thiourea, or guanidine (B92328) provides access to the corresponding pyrimidine derivatives. pnrjournal.comnih.govacs.org

Table 1: Cyclization Reactions for Pyrimidine Ring Formation

| Starting Material | Reagent(s) | Product Type | Ref |

|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile | Formamide / Triethyl orthoformate | Thieno[2,3-d]pyrimidine (B153573) | researchgate.net |

| 2-Aminothiophene-3-carboxamide | Sodium methoxide | Thieno[3,4-d]pyrimidin-4(3H)-one | researchgate.net |

| 5-Acetyl-4-aminothiophene | Phenyl isothiocyanate | Thieno[3,2-d]pyrimidine | semanticscholar.org |

| Thiophene-containing chalcone | Urea / Guanidine | Thiophene-bearing pyrimidine | pnrjournal.com |

Functionalization Strategies for Thiophene Moiety Integration

The integration of the thiophene moiety is most efficiently achieved using the Gewald thiophene synthesis. wikipedia.orgnih.gov This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.org By selecting a ketone that contains the 3-thienyl group, this moiety can be incorporated directly into the structure, which is then ready for pyrimidine ring formation. The Gewald reaction is highly versatile due to the availability of reagents and mild reaction conditions. semanticscholar.org

The reaction typically proceeds through a Knoevenagel condensation as the initial step, followed by the addition of sulfur and subsequent cyclization. wikipedia.org Various modifications, including microwave-assisted synthesis and the use of solid supports, have been developed to improve yields and reaction times. semanticscholar.orgwikipedia.org For example, sodium aluminate (NaAlO2) has been employed as an effective and recyclable solid base catalyst for the Gewald reaction. acs.org

An alternative strategy starts from a pre-formed pyrimidine and builds the thiophene ring onto it. For instance, functionalized thieno[2,3-d]pyrimidines can be synthesized from 5-acetyl-6-aminopyrimidine-4(3H)-thiones by reacting them with reagents that possess an active chloromethylene fragment. researchgate.net

Table 2: Strategies for Thiophene Moiety Integration

| Method | Key Precursors | Description | Ref |

|---|---|---|---|

| Gewald Reaction | 3-Thienyl ketone, α-cyanoester, Sulfur | One-pot synthesis of a 2-amino-6-(3-thienyl)thiophene derivative, ready for pyrimidine cyclization. | semanticscholar.orgwikipedia.org |

| Chalcone Cyclization | 3-Thiophene carbaldehyde, Acetophenone | Claisen-Schmidt condensation to form a chalcone, followed by pyrimidine ring formation. | pnrjournal.com |

| Thiophene Ring Annelation | 5-Acetyl-6-aminopyrimidine-4(3H)-thione | Building the thiophene ring onto a pre-existing pyrimidine core. | researchgate.net |

Advanced Derivatization and Functionalization Strategies of this compound

Once the core this compound structure is established, it can be further modified to create a wide range of derivatives with diverse properties. These advanced strategies include modifying substituents, fusing additional heterocyclic rings, and employing multi-component reactions for more complex structures.

Substituent Modifications at Pyrimidine Positions

The pyrimidine ring of the thienopyrimidine scaffold is amenable to various substituent modifications. A common strategy involves the conversion of a thienopyrimidinone to a 4-chlorothienopyrimidine using reagents like phosphorus oxychloride (POCl₃). nih.gov This chloro-derivative is a versatile intermediate for nucleophilic substitution reactions. For example, it can react with various aliphatic amines or N-heterocycles like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) to introduce new substituents at the 4-position. nih.govmdpi.com

The amino group at the 4-position can also be directly functionalized. For example, it can be acylated using various acyl chlorides to introduce amide functionalities. nih.gov Furthermore, substituents at the 2-position of the pyrimidine ring can be introduced or modified, expanding the structural diversity of the resulting compounds.

Table 3: Substituent Modifications on the Pyrimidine Ring

| Position | Reaction Type | Reagent(s) | Resulting Functional Group | Ref |

|---|---|---|---|---|

| C4 | Nucleophilic Substitution | POCl₃, then Amines | Substituted Amino Group | nih.govmdpi.com |

| C4-NH₂ | Acylation | Acyl Chlorides | Amide Group | nih.gov |

| C2 | Alkylation | Nitriles (in cyclization) | Alkyl Group | semanticscholar.org |

Heterocyclic Ring Fusions and Annulation Reactions (e.g., Thienopyrimidines, Pyrido[2,3-d]pyrimidines)

The 4-aminopyrimidine (B60600) moiety within the thienopyrimidine structure is an excellent precursor for annulation reactions, leading to the formation of more complex fused heterocyclic systems. A significant focus has been on the synthesis of pyrido[2,3-d]pyrimidines, which are structurally related to DNA bases. nih.gov

The synthesis of pyrido[2,3-d]pyrimidines often starts from 4-aminopyrimidines. nih.gov For example, 5-acetyl-4-aminopyrimidines can be acylated and then cyclized by heating with sodium methoxide in butanol to form pyrido[2,3-d]pyrimidin-5-one derivatives. bohrium.com The course of the cyclization can depend on the substituents; in some cases, the reaction can lead to the formation of pyrido[2,3-d]pyrimidin-7-one isomers. bohrium.com

Further fusions can also be achieved. For instance, a thieno[3,2-d]pyrimidine can be converted into a tetrazolo[1,5-c]pyrimidine derivative, creating a tetracyclic system. scielo.br These annulation reactions significantly increase the molecular complexity and planarity of the scaffold. researchgate.netresearchgate.net

Table 4: Heterocyclic Ring Fusion and Annulation Reactions

| Starting Scaffold | Reaction Type | Key Reagents | Fused Ring System | Ref |

|---|---|---|---|---|

| 4-Amino-5-acetylpyrimidine | Intramolecular Cyclization | Carboxylic anhydrides, NaOMe | Pyrido[2,3-d]pyrimidin-5-one | bohrium.com |

| 4-Aminopyrimidine | Michael Addition/Cyclization | Methyl acrylate (B77674) derivatives | Pyrido[2,3-d]pyrimidin-7-one | nih.gov |

| Thieno[3,2-d]pyrimidine | Tetrazole formation | Sodium Azide | Tetrazolo[1,5-c]pyrimidine | scielo.br |

Multi-component Reaction Approaches in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic structures like pyrimidines in a single step. researchgate.net While the two-pot synthesis involving a chalcone intermediate is common, one-pot methods are highly desirable. pnrjournal.comresearchgate.net

One such approach involves the three-component condensation of an aldehyde, an amino derivative (like urea or guanidine), and a ketone. researchgate.net To synthesize a this compound derivative, one could envision a reaction between a 3-thienyl-containing ketone, an amidine (like guanidine), and a one-carbon source. The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis, though they typically yield dihydropyrimidines. researchgate.net

A more direct route to substituted pyrimidines can be achieved through the reaction of chalcones with urea or its analogues in a one-pot manner. nih.govacs.org For the target compound, a chalcone derived from a 3-thienyl aldehyde and a suitable ketone could be reacted with guanidine hydrochloride in ethanol (B145695) with a base, leading directly to the this compound core. researchgate.net

Table 5: Multi-component Reaction Approaches

| Reaction Name/Type | Components | Product | Ref |

|---|---|---|---|

| Chalcone Cyclization (One-Pot) | 3-Thienyl aldehyde, Ketone, Guanidine | This compound derivative | researchgate.netresearchgate.net |

| Gewald Reaction | Ketone, Activated Nitrile, Sulfur | 2-Aminothiophene (precursor for pyrimidine) | wikipedia.orgacs.org |

Catalytic Approaches in the Synthesis of this compound Analogs

The construction of this compound and its analogs frequently employs advanced catalytic strategies to efficiently form key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Among these, palladium-catalyzed cross-coupling reactions have become a cornerstone for the functionalization of the pyrimidine core, enabling the introduction of the thienyl group and other aryl or heteroaryl moieties with high precision and yield.

Palladium-catalyzed methods, particularly the Suzuki-Miyaura cross-coupling reaction, are widely utilized for the synthesis of aryl-substituted pyrimidines. nih.govmdpi.com This reaction typically involves the coupling of a halogenated pyrimidine derivative with an appropriate organoboron compound, such as an arylboronic acid. nih.gov For the synthesis of the target scaffold, this could involve reacting a 4-amino-6-chloropyrimidine (B18116) with 3-thienylboronic acid. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a diverse library of analogs by varying the boronic acid partner. nih.govresearchgate.net

The success of these coupling reactions is highly dependent on the careful optimization of the catalytic system, which includes the choice of palladium catalyst, ligand, base, and solvent. mdpi.comresearchgate.net Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used catalyst for these transformations. nih.govmdpi.comresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium phosphate (B84403) (K3PO4), and in a suitable solvent like 1,4-dioxane. mdpi.comresearchgate.net Studies have shown that electron-rich boronic acids tend to produce good yields in these coupling reactions. mdpi.com

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the palladium-catalyzed synthesis of pyrimidine derivatives. internationaljournalcorner.com This technique can significantly shorten reaction times and lead to the efficient formation of C-N bonds in the synthesis of aminopyrimidines. internationaljournalcorner.com

The following table summarizes representative examples of palladium-catalyzed Suzuki-Miyaura reactions used to synthesize substituted pyrimidine derivatives, illustrating the typical reaction conditions and outcomes.

| Pyrimidine Substrate | Boronic Acid | Catalytic System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh3)4 (5 mol %), K3PO4 | 1,4-Dioxane | Good | mdpi.comresearchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | p-tolylboronic acid | Pd(PPh3)4 (5 mol %), K3PO4 | 1,4-Dioxane | Good | mdpi.comresearchgate.net |

| 4,6-dichloropyrimidines | Arylboronic acids | Pd(OAc)2/PPh3, K3PO4 | Not Specified | Reasonable | researchgate.net |

| 4,6-dichloropyrimidines | Arylboronic acids | Pd(PPh3)2Cl2, K3PO4 | Not Specified | Reasonable | researchgate.net |

In addition to building the C-6 thienyl bond, catalytic methods are also employed in constructing the fused thieno[2,3-d]pyrimidine ring system, which represents a key class of analogs. For instance, the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs has been achieved through a multi-step sequence that includes a critical palladium-catalyzed cross-coupling of a bromo-thiophene ester with an alcohol. nih.gov This demonstrates the broader applicability of catalytic strategies in creating complex heterocyclic systems related to this compound.

Molecular Design, Theoretical Chemistry, and Computational Investigations of 4 Amino 6 3 Thienyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 4-Amino-6-(3-thienyl)pyrimidine, these methods reveal details about its electronic configuration and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine various electronic parameters. researchgate.net Studies on related aminopyrimidine structures analyze bond lengths, bond angles, and dihedral angles to establish the most stable conformation of the molecule. rsc.org The electronic structure analysis also involves the distribution of electron density, which is crucial for understanding the molecule's chemical behavior and its interactions with other molecules. The stability of compounds and the delocalization of atomic charges can be analyzed using methods like Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEgap), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations are used to compute the energies of these orbitals. researchgate.net For instance, analysis of a related pyrazolo[3,4-d]pyrimidine showed that a small energy gap indicates high chemical reactivity and the potential for charge transfer within the molecule. nih.gov The specific energy values for HOMO, LUMO, and the resulting energy gap provide a quantitative measure of the molecule's electronic excitability and its potential to engage in chemical reactions.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEgap) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 4-aminopyrazolo(3,4-d)pyrimidine | - | - | - | HF/6−31+G** (d, p) | researchgate.net |

| 4-aminopyrazolo(3,4-d)pyrimidine | - | - | - | B3LYP/6−31+G** (d, p) | researchgate.net |

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | - | - | 3.605 | B3LYP/6-311++G(d,p) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net The MEP map uses a color scale to indicate different electrostatic potential values, typically with red representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. researchgate.netresearchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, marking them as hydrogen bond donors. These maps are instrumental in predicting how the molecule will interact with biological macromolecules, such as proteins, by highlighting regions prone to electrostatic interactions. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a protein. These studies are crucial for drug discovery and for understanding the mechanism of action of potential therapeutic agents. biorxiv.orgbiorxiv.org

Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and conformation. The analysis of these docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:

Hydrogen Bonds: The amino group (-NH2) and the nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds with amino acid residues in the protein's active site, such as aspartic acid or glutamic acid. rsc.org

Hydrophobic Interactions: The thienyl ring and the pyrimidine core can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic thienyl and pyrimidine rings can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Studies on similar thienopyrimidine compounds have shown their potential to inhibit various protein kinases by binding to their ATP-binding site. mdpi.com The specific pattern of interactions determines the ligand's affinity and selectivity for a particular protein target. nih.gov

Binding affinity prediction quantifies the strength of the interaction between a ligand and a protein. This is often expressed as a docking score (in kcal/mol) or as an inhibition constant (Ki) or IC50 value. researchgate.net Lower docking scores indicate a more favorable binding pose and stronger affinity. researchgate.net For example, docking studies of 2-amino-4,6-diarylpyrimidine-5-carbonitriles against the A1 adenosine (B11128) receptor (A1AR) identified compounds with high potency, with Ki values in the nanomolar range. acs.org Similarly, triphenyltin (B1233371) (IV) aminobenzoate compounds docked against the MPro protein from SARS-CoV-2 showed binding energies ranging from -9.74 to -10.42 kcal/mol. researchgate.net While specific data for this compound is not available, the binding affinities of structurally related molecules provide a benchmark for its potential efficacy as a ligand for various protein targets.

| Compound | Target Protein | Binding Affinity | Reference |

|---|---|---|---|

| 19ao (2-methylamino-4-piperonyl-6-phenyl-pyrimidine-5-carbonitrile) | A1 Adenosine Receptor (A1AR) | Ki = 6.11 nM | acs.org |

| 19az (2-methylamino-4-(3-thienyl)-6-phenyl-pyrimidine-5-carbonitrile) | A1 Adenosine Receptor (A1AR) | Ki = 42.8 nM | acs.org |

| Triphenyltin (IV) 2-aminobenzoate | SARS-CoV-2 MPro | -9.74 kcal/mol | researchgate.net |

| Triphenyltin (IV) 3-aminobenzoate | SARS-CoV-2 MPro | -9.97 kcal/mol | researchgate.net |

| Triphenyltin (IV) 4-aminobenzoate | SARS-CoV-2 MPro | -10.42 kcal/mol | researchgate.net |

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of drug design and molecular biology, MD simulations provide valuable insights into the conformational changes, stability, and interaction profiles of small molecules like this compound, particularly within a biological environment such as the active site of a protein.

Recent studies on various thieno[2,3-d]pyrimidine (B153573) derivatives have utilized MD simulations to elucidate their mechanism of action as inhibitors of key biological targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). rsc.orgtandfonline.com These simulations typically involve placing the ligand-protein complex in a simulated aqueous environment and solving Newton's equations of motion for all atoms in the system over a defined period, often on the nanosecond to microsecond timescale. tandfonline.comnih.gov The resulting trajectories provide a detailed picture of the molecule's behavior at an atomic level.

Conformational Dynamics of this compound and its Complexes

The conformational dynamics of this compound, both as an isolated molecule and when in complex with a biological target, are crucial for its biological activity. The thieno[2,3-d]pyrimidine scaffold itself is a relatively rigid bicyclic system. nih.gov However, the rotational freedom of the 3-thienyl group at the 6-position and the amino group at the 4-position allows the molecule to adopt various conformations.

MD simulations on related thieno[2,3-d]pyrimidine derivatives have shown that the molecule can explore different conformational states, which can be critical for binding to a target protein. rsc.org The planarity of the thieno[2,3-d]pyrimidine core is generally maintained, while the dihedral angles defining the orientation of the substituent groups exhibit greater flexibility. For instance, in a study of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors, MD simulations revealed that the ligand can adapt its conformation to fit optimally within the binding pocket. nih.gov

Table 1: Representative Conformational Analysis Data for a Thieno[2,3-d]pyrimidine Derivative in Complex with a Kinase

| Parameter | Value Range (over 100 ns simulation) | Interpretation |

| Ligand RMSD | 0.5 - 2.0 Å | The ligand remains stably bound in the active site with minor fluctuations. |

| Protein Backbone RMSD | 1.0 - 3.0 Å | The overall protein structure is stable, with some flexibility in loop regions. |

| Radius of Gyration (Ligand) | 3.5 - 4.0 Å | The ligand maintains a compact conformation throughout the simulation. |

Note: This table presents hypothetical yet representative data based on findings for analogous compounds in the literature.

Stability and Interaction Profile in Biological Environments

MD simulations are instrumental in characterizing the stability of a ligand-protein complex and detailing the specific interactions that contribute to binding affinity. For this compound, the amino group and the nitrogen atoms within the pyrimidine ring are capable of forming key hydrogen bonds with amino acid residues in a protein's active site. The thienyl group, being aromatic, can participate in hydrophobic and π-stacking interactions.

Studies on similar thieno[2,3-d]pyrimidine inhibitors have identified common interaction patterns. For example, the hinge region of many kinases is a frequent binding site, where the thienopyrimidine core can form one or more hydrogen bonds with the backbone of specific residues. tandfonline.comnih.gov The 3-thienyl substituent can then extend into a hydrophobic pocket, further stabilizing the complex.

The stability of these interactions can be quantified by analyzing the frequency and distance of hydrogen bonds and other non-covalent contacts throughout the MD trajectory. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by the ligand's presence.

Table 2: Key Interactions and Stability Metrics for a Thieno[2,3-d]pyrimidine Analog with a Target Protein from MD Simulations

| Interacting Residue (in Protein) | Type of Interaction | Occupancy (%) during Simulation |

| Cys919 (Hinge Region) | Hydrogen Bond with N1 of pyrimidine | > 90% |

| Asp1046 (DFG Motif) | Hydrogen Bond with 4-amino group | ~ 75% |

| Val848 | Hydrophobic Interaction with thienyl ring | High |

| Leu1035 | Hydrophobic Interaction with thienyl ring | High |

Note: This table presents hypothetical yet representative data based on findings for analogous compounds in the literature. The specific residues would vary depending on the target protein.

The binding free energy, which is a measure of the affinity of a ligand for its target, can also be estimated from MD simulation data using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations can break down the total binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, providing a comprehensive understanding of the driving forces behind ligand binding.

Structure Activity Relationship Sar Elucidation for 4 Amino 6 3 Thienyl Pyrimidine Analogs

Correlating Structural Features with Biological Activities

SAR studies investigate how modifying the chemical structure of the 4-amino-6-(3-thienyl)pyrimidine core affects its biological activity. Key points of modification include the amino group at the C4 position, the pyrimidine (B1678525) ring itself, and the thienyl substituent at the C6 position.

Modifications at the C4 and C6 Positions: Research on 4,6-disubstituted pyrimidines has shown that various substituents can be introduced to modulate activity against different targets. For instance, a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were synthesized and evaluated as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in Alzheimer's disease. nih.gov The introduction of a piperazine (B1678402) ring linked to an arylsulfonyl group at the C4 position, while retaining the 3-thienyl group at C6, yielded compounds with micromolar inhibitory activity. nih.gov

Modifications on the Thienopyrimidine Core: When the pyrimidine ring is fused with the thiophene (B33073) ring to form a thieno[2,3-d]pyrimidine (B153573) scaffold, the substitution pattern remains crucial. Studies on 4-amino-thieno[2,3-d]pyrimidines have demonstrated that substituents at various positions significantly influence their activity as inhibitors of kinases like Tie-2, EGFR, and HER2. nih.govmdpi.com For example, one of the most potent inhibitors of the Tie-2 kinase, with an IC₅₀ value of 0.07 µM, is a 4-amino-thieno[2,3-d]pyrimidine with a specific substitution at the C6 position. nih.govmdpi.com

In another study on thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to thienopyrimidines, analogs with different aryl groups at the C6 position were synthesized. nih.gov The anti-inflammatory activity, measured by inhibition of nitric oxide (NO) production, was found to be highly dependent on the nature of the C6-aryl substituent. nih.gov

| Compound | C6-Aryl Substituent | IC₅₀ (µM) |

|---|---|---|

| 1a | 4-Methoxyphenyl | - |

| 1f | 4-Fluorophenyl | 3.30 |

| 1o | 3-Thienyl | 3.24 |

This data highlights that subtle changes, such as replacing a methoxyphenyl group with a fluorophenyl or a thienyl group, can dramatically impact inhibitory potency. nih.gov

Identification of Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For aminopyrimidine-based inhibitors, key pharmacophoric features have been identified through extensive research.

A widely accepted pharmacophore model for kinase inhibitors involves:

A Hydrogen Bond Donor: The amino group at the C4 (or C2) position of the pyrimidine ring is a critical hydrogen bond donor. nih.gov It often forms a key hydrogen bond with a backbone carbonyl group in the hinge region of the kinase ATP-binding site. semanticscholar.org

Aromatic/Heterocyclic Systems: The pyrimidine ring and the attached thienyl group serve as aromatic features that engage in hydrophobic and van der Waals interactions within the active site. nih.govresearchgate.net

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, further anchoring the molecule in the kinase hinge region. researchgate.net

A seven-point pharmacophore model developed for phenylaminopyrimidine-based BCR-ABL kinase inhibitors identified one hydrophobic group, two hydrogen bond donors, and four aromatic rings as crucial for activity. nih.gov Similarly, for pyridopyrimidine inhibitors, pharmacophore features include hydrogen bond acceptors and donors strategically positioned for interaction with active site residues. researchgate.net These models provide a blueprint for designing new molecules with a higher probability of being active. dovepress.com

| Pharmacophoric Feature | Structural Element | Interaction Type |

|---|---|---|

| Hydrogen Bond Donor | Exocyclic Amino Group (e.g., at C4) | Interaction with kinase hinge region |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Interaction with kinase hinge region |

| Aromatic/Hydrophobic Region | Pyrimidine Ring | van der Waals / Hydrophobic interactions |

| Aromatic/Hydrophobic Region | Thienyl Ring (at C6) | van der Waals / Hydrophobic interactions |

Computational SAR Approaches and Predictive Modeling

Computational methods are invaluable for rationalizing SAR data and predicting the activity of novel compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed.

QSAR Modeling: QSAR studies aim to build statistically significant models that correlate physicochemical properties or calculated molecular descriptors with biological activity. scielo.brscielo.br For a series of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity, a QSAR model indicated that compounds with low dipole moments and specific charge distributions on the pyrimidine ring were likely to be more active. scielo.br This model successfully predicted the activity of a newly synthesized, more potent analog, validating the predictive power of the QSAR approach. scielo.brscielo.br Similar 3D-QSAR analyses on thieno[3,2-d]pyrimidin-4(3H)-one derivatives helped to elucidate the features necessary for potency and selectivity as PDE7 inhibitors. rsc.org

Molecular Docking: Molecular docking simulates the binding of a ligand to the 3D structure of its biological target, such as a kinase. semanticscholar.org This technique helps to visualize binding modes, predict binding affinity, and explain observed SAR. Docking studies on 4,6-disubstituted pyrimidine derivatives targeting MARK4 kinase were consistent with in-vitro activity, identifying the most potent compounds and revealing that their binding stabilized the target protein. nih.gov In another study, docking of aminopyrimidine derivatives into the C-Jun-N-Terminal Kinase (JNK) active site showed that the top-scoring compound formed a crucial hydrogen bond with the residue MET 149, similar to the native ligand. semanticscholar.org These computational insights are crucial for guiding the design of new analogs with improved binding characteristics.

Regiochemical and Stereochemical Influences on Activity

The precise spatial arrangement of atoms (stereochemistry) and the position of substituents (regiochemistry) can have a profound impact on biological activity.

Regiochemistry: The position of the thienyl group is a key regiochemical consideration. The parent compound is 4-amino-6-(3-thienyl )pyrimidine. Changing the attachment point on the thiophene ring (e.g., to 2-thienyl) or the pyrimidine ring would create a regioisomer with potentially different biological activity due to an altered 3D shape and presentation of interaction points. Studies on thienopyrimidines have highlighted the importance of the fusion pattern (thieno[2,3-d], thieno[3,2-d], or thieno[3,4-d]), which are all regioisomers of one another. nih.govekb.eg Each isomeric scaffold presents a unique geometry for substituent placement, leading to different SAR profiles and biological activities. nih.govresearchgate.net

For 4-amino-thieno[2,3-d]pyrimidines, structural alterations at different positions are well-tolerated, but the specific position of substitution is key to targeting different enzymes. nih.govmdpi.com For example, substitution at the C6 position has been reported as critical for potent inhibition of the Tie-2 kinase. nih.govmdpi.com

Stereochemistry: While the core this compound is achiral, the introduction of chiral centers via substituents can lead to stereoisomers (enantiomers or diastereomers) with different biological activities. This is because biological targets like enzymes are themselves chiral, and they often exhibit stereospecific recognition of ligands. For instance, in a series of 4-amino-thieno[2,3-d]pyrimidine antifolates, the terminal amino acid's stereochemistry was crucial. Replacing L-glutamate with other amino acids was generally tolerated by the target receptor, but the specific stereochemistry and nature of the amino acid influenced binding affinity and cellular uptake. nih.gov This underscores the importance of controlling stereochemistry during the design and synthesis of advanced analogs to ensure optimal interaction with the biological target.

Pharmacological Potential and Mechanistic Preclinical Investigations of 4 Amino 6 3 Thienyl Pyrimidine Derivatives

Antimicrobial Investigations

Derivatives of 4-amino-6-(3-thienyl)pyrimidine have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.

In vitro Antibacterial Spectrum and Efficacy

The antibacterial potential of thienopyrimidine derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Several studies have synthesized and screened these compounds, revealing promising inhibitory effects. For instance, a series of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives were synthesized and tested for their antimicrobial activity. researchgate.net Among these, compounds 4 , 8b , 8d , 8e , 8h , and 9a showed significant antibacterial activity when compared to the standard drug ampicillin. researchgate.net Another study on thieno[2,3-d]pyrimidinedione derivatives found that compound 2 exhibited potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) ranging from 2–16 mg/L. nih.gov However, this particular compound showed only moderate activity against Gram-negative strains. nih.gov

Further research into pyrimidine (B1678525) derivatives has shown varied results. For example, in a study of novel pyrimidine and pyrimidopyrimidine analogs, compounds 3a, 3b, 3d, 4a-d, 9c, and 10b demonstrated excellent antimicrobial activities against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria when compared to ampicillin. nih.gov Additionally, certain 4-amino-6-(1,3,4-oxadiazolo/1,3,4-thiadiazolo)-pyrimidine derivatives were synthesized and screened, with compound 7f showing good antibacterial activity. researchgate.net

The following table summarizes the in vitro antibacterial activity of selected this compound derivatives and related compounds.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound | Test Organism(s) | Activity | Reference |

|---|---|---|---|

| 4, 8b, 8d, 8e, 8h, 9a | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes | Promising antibacterial activity compared to ampicillin | researchgate.net |

| 2 | MRSA, VISA, VRSA, VRE | Potent activity (MIC: 2–16 mg/L) | nih.gov |

| 3a, 3b, 3d, 4a-d, 9c, 10b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Excellent antimicrobial activities | nih.gov |

| 7f | Not specified | Good antibacterial activity | researchgate.net |

In vitro Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. Several studies have reported promising results against a variety of fungal pathogens. For instance, a series of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives were evaluated, and compounds 8b and 8h showed better antifungal activity against Aspergillus niger and Candida albicans compared to the standard drug griseofulvin. researchgate.net

Other pyrimidine derivatives have also demonstrated significant antifungal effects. In one study, newly synthesized pyrimidine and pyrimidopyrimidine compounds were tested against Candida albicans and Aspergillus flavus, with compounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibiting excellent antifungal activity compared to clotrimazole. nih.gov Another study focusing on pyrimidine derivatives containing an amide moiety found that compound 5o displayed excellent antifungal activity against Phomopsis sp. with an EC₅₀ value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 µg/ml). nih.gov Similarly, novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton were synthesized, and compound 6h showed lower EC₅₀ values (25.9 and 50.8 μg/ml) against Phomopsis sp. than pyrimethanil. frontiersin.org

The table below presents a summary of the in vitro antifungal activity of selected this compound derivatives and related compounds.

Table 2: In Vitro Antifungal Activity of this compound Derivatives and Related Compounds

| Compound | Test Organism(s) | Activity | Reference |

|---|---|---|---|

| 8b, 8h | Aspergillus niger, Candida albicans | Better antifungal activity compared to griseofulvin | researchgate.net |

| 3a, 3b, 3d, 4a-d, 9c, 10b | Candida albicans, Aspergillus flavus | Excellent antifungal activity | nih.gov |

| 5o | Phomopsis sp. | Excellent antifungal activity (EC₅₀: 10.5 µg/ml) | nih.gov |

| 6h | Phomopsis sp. | Potent antifungal activity (EC₅₀: 25.9 and 50.8 μg/ml) | frontiersin.org |

Mechanistic Studies of Antimicrobial Action (e.g., Enzyme Inhibition: DNA gyrase, Topoisomerase IV)

The antimicrobial activity of thienopyrimidine derivatives is often attributed to the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. While direct mechanistic studies on this compound itself are limited, research on structurally related thieno[3,2-d]pyrimidine (B1254671) derivatives suggests that they may act as DnaG inhibitors. scielo.br DNA primases, like DnaG, are crucial for synthesizing RNA primers necessary for DNA polymerase to initiate DNA replication. scielo.br The serendipitous discovery of antibacterial activity in some thieno[2,3-d]pyrimidinediones means their precise mechanism of action is not yet fully understood. nih.gov However, the structural similarities of thienopyrimidines to purines suggest they could function as antimetabolites, potentially inhibiting enzymes involved in nucleic acid synthesis. nih.govmdpi.comnih.gov

Anticancer and Antiproliferative Investigations

The thienopyrimidine scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines and inhibiting key enzymes involved in cancer progression.

In vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

A significant body of research has demonstrated the in vitro anticancer activity of this compound derivatives and related thienopyrimidines. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and evaluated against human breast cancer cell lines. nih.govresearchgate.net Compound 2 from this series showed the best antiproliferative effect against the MCF-7 cell line with an IC₅₀ of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov Another study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines found that ester 2 had the highest anti-tumor activity against MDA-MB-231 cells, with an IC₅₀ of 52.56 μg/mL (0.16 μM). nih.gov

Furthermore, a study on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives identified 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a ) as the most active compound, showing cytotoxic activity against the melanoma cell line MDA-MB-435. mdpi.com The introduction of α-aminophosphonate subunits at the N3 position of thieno[2,3-d]pyrimidines also yielded compounds with potent inhibitory effects against human esophageal (EC109), hepatocarcinoma (HepG2), and gastric carcinoma (MGC-803) cells. rhhz.net Specifically, compound 6mg showed excellent inhibition against HepG2 (91.2%) and MGC-803 (94.4%) cells. rhhz.net

The table below summarizes the in vitro cytotoxicity of selected this compound derivatives and related compounds.

Table 3: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

| Compound | Cancer Cell Line(s) | IC₅₀/Activity | Reference |

|---|---|---|---|

| 2 (4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative) | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | nih.gov |

| 2 (2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine) | MDA-MB-231 | 52.56 μg/mL (0.16 μM) | nih.gov |

| 5a (2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) | MDA-MB-435 | Cytotoxic activity (GP = -31.02%) | mdpi.com |

| 6mg (α-aminophosphonate derivative) | HepG2, MGC-803 | Excellent inhibition (91.2% and 94.4%, respectively) | rhhz.net |

Inducing Apoptosis and Cell Cycle Modulation (in vitro studies)

Derivatives of pyrimidine and its fused-ring analogue, thienopyrimidine, have demonstrated significant potential in oncology by inducing programmed cell death (apoptosis) and modulating the cell cycle in cancer cells. For instance, certain thio-substituted pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis, which was confirmed by a notable increase in the levels of active caspase-3. researchgate.net These compounds also caused an accumulation of cells in the pre-G1 phase and arrested the cell cycle at the G2/M phase. researchgate.net

In studies involving 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the compounds' effects on cell cycle progression were found to be dependent on the cancer cell line. nih.gov For the estrogen receptor-positive MCF-7 breast cancer cell line, cell cycle arrest was observed in the G1 phase. nih.gov Conversely, in the MDA-MB-231 breast cancer cell line, these derivatives induced cell cycle arrest in the G2 stage. nih.gov

One particular pyrazolo[3,4-d]pyrimidine derivative was found to be a dual inhibitor of EGFR and ErbB2 kinases, with IC50 values of 0.18 and 0.25 µM, respectively. researchgate.net This dual inhibition led to the induction of apoptosis. researchgate.net Furthermore, studies on certain 4-amino-thieno[2,3-d]pyrimidine derivatives have highlighted their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The most potent antiproliferative effect against the MCF-7 cell line was exhibited by a derivative with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine (B153573) Derivatives

| Compound/Derivative | Cell Line | IC50 | Cell Cycle Effect | Reference |

| 2-Alkyl-substituted derivative | MCF-7 | 13.42 µg/mL (0.045 µM) | G1 arrest | nih.gov |

| 2-Alkyl-substituted derivative | MDA-MB-231 | 52.56 µg/mL (0.16 µM) | G2 arrest | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | Not specified | mdpi.com |

| Thio-substituted pyrazolo[3,4-d]pyrimidine | U937 | < 20 µM | G2/M arrest | nih.gov |

| EGFR/ErbB2 dual inhibitor | Not specified | 0.18 µM (EGFR), 0.25 µM (ErbB2) | Induces apoptosis | researchgate.net |

Antioxidant Activity Studies

The antioxidant potential of pyrimidine derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These methods are commonly used to determine the total antioxidant capacity of chemical compounds. nih.gov

In one study, a series of 4,6-diphenylpyrimidine (B189498) substituted benzamide (B126) derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical assay. The compounds exhibited mild to moderate antioxidant activities. semanticscholar.org The percentage of DPPH scavenging activity was measured at different concentrations, and the IC50 values were calculated. semanticscholar.org

Another study investigating bioactive peptides derived from Synechococcus sp. VDW found that the fraction with the highest ABTS and DPPH radical scavenging activities had IC50 values of 11.5 ± 0.3 µg/mL and 13.6 ± 0.2 µg/mL, respectively. nih.gov This highlights the utility of these assays in identifying potent antioxidant agents. The ABTS radical scavenging activity is typically determined by mixing equal volumes of a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark. nih.gov

Table 2: Antioxidant Activity of a Bioactive Peptide Fraction from Synechococcus sp. VDW

| Assay | IC50 (µg/mL) | Reference |

| ABTS | 11.5 ± 0.3 | nih.gov |

| DPPH | 13.6 ± 0.2 | nih.gov |

The protective effects of this compound derivatives against oxidative damage extend to the inhibition of lipid peroxidation. This process, a chain reaction of oxidative degradation of lipids, is a key event in cellular injury. While direct studies on this compound and lipid peroxidation are limited, the broader class of pyrimidine derivatives has shown promise in this area. Their antioxidant properties, as demonstrated by free radical scavenging assays, suggest a potential to inhibit lipid peroxidation by neutralizing the free radicals that initiate and propagate this damaging process.

Anti-inflammatory Activity Studies

Several pyrimidine derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is often overexpressed in inflammatory conditions and cancer. nih.gov

In one study, pyrimidine derivatives L1 and L2 demonstrated high selectivity towards COX-2, with their inhibitory activity being comparable to the reference drug meloxicam (B1676189) and superior to piroxicam. nih.govnih.gov This suggests that the pyrimidine scaffold is a promising foundation for developing potent and selective COX-2 inhibitors. nih.gov Another investigation into three pyrimidine derivatives, DMPN, DMPO, and DMPS, revealed that they are more active on COX-2 than COX-1. researchgate.net The stability scores of their complexes with COX-2 were found to be -8.6 kcal/mol for DMPN, -9.2 kcal/mol for DMPO, and -8.9 kcal/mol for DMPS, all of which were higher than that of ibuprofen (B1674241) (-7.6 kcal/mol). researchgate.net

A separate study on a pyrazolo[3,4-d]pyrimidine derivative, DPP, reported potent and selective inhibition of COX-2 with an IC50 of 0.9 nM, compared to an IC50 of 59.6 nM for COX-1. researchgate.net This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. jpp.krakow.pl

Table 3: COX-2 Inhibition by Selected Pyrimidine Derivatives

| Compound/Derivative | Target | IC50 / Stability Score | Reference |

| L1 | COX-2 | Comparable to Meloxicam | nih.govnih.gov |

| L2 | COX-2 | Comparable to Meloxicam | nih.govnih.gov |

| DMPN | COX-2 | -8.6 kcal/mol | researchgate.net |

| DMPO | COX-2 | -9.2 kcal/mol | researchgate.net |

| DMPS | COX-2 | -8.9 kcal/mol | researchgate.net |

| DPP | COX-2 | 0.9 nM | researchgate.net |

| DPP | COX-1 | 59.6 nM | researchgate.net |

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory pathway, catalyzing the conversion of polyunsaturated fatty acids into inflammatory mediators. nih.gov The inhibition of LOX enzymes represents a key strategy in the development of anti-inflammatory agents.

Linoleyl hydroxamic acid (LHA) has been shown to effectively inhibit various human and mammalian LOs in a dose-dependent manner. nih.gov For human 5-LO, the IC50 value was approximately 10 µM when 100 µM arachidonic acid was used as the substrate. nih.gov Among the tested LOs, the most effective inhibition was observed with rabbit 15-LO, with an IC50 of about 20 nM. nih.gov While specific studies on the direct inhibition of LOX by this compound are not widely available, the known anti-inflammatory and antioxidant properties of the broader pyrimidine class suggest that this is a plausible area for future investigation. nih.gov The development of dual inhibitors of both COX and LOX pathways is an attractive approach to achieve broader anti-inflammatory effects. nih.gov

Other Emerging Biological Activities and Therapeutic Explorations

Beyond their established roles, derivatives of this compound are being explored for a variety of other therapeutic applications, driven by their ability to interact with a range of biological targets. These explorations have unveiled promising activities, including antiprotozoal, anticancer, and enzyme inhibitory effects.

Antiprotozoal Activity

The thieno[2,3-d]pyrimidine nucleus, a key feature of the title compound, has been identified as a promising scaffold for the development of novel antiprotozoal agents. Research has shown that derivatives of this class exhibit potent activity against various protozoan parasites. For instance, novel thieno[2,3-d]pyrimidin-4(3H)-ones incorporating a benzimidazole (B57391) ring have demonstrated significant efficacy against Trichinella spiralis and Lamblia muris. nih.gov

In a study investigating these compounds, several derivatives displayed superior in vitro activity against T. spiralis compared to the standard drug, albendazole. nih.gov One of the most active compounds, 2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one, exhibited 95% activity at a 5 mg/kg dose after 24 hours. nih.gov Furthermore, in vivo studies in mice infected with L. muris showed that several of these thienopyrimidine derivatives achieved 100% effectiveness after a five-day treatment course. nih.gov While these findings are for the broader class of thieno[2,3-d]pyrimidines, they highlight the potential of the this compound scaffold as a starting point for the design of new antiprotozoal drugs.

| Compound ID | Target Organism | Activity | Reference |

| 2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one | Trichinella spiralis (in vitro) | 95% activity at 5 mg/kg | nih.gov |

| Various thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Lamblia muris (in vivo) | 100% effectiveness after 5 days | nih.gov |

Anticancer Activity

The structural similarity of thieno[2,3-d]pyrimidines to purines has made them attractive candidates for anticancer drug development. alliedacademies.org Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. A number of 4-amino-thienopyrimidine analogues have been synthesized and evaluated for their ability to inhibit B-Raf kinases, which play a significant role in cell growth. nih.gov

In one study, novel thieno[2,3-d]pyrimidine derivatives bearing sulfonamide moieties were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). alliedacademies.org Several of these compounds exhibited potent anti-breast cancer activity, with IC50 values lower than the reference drug, Doxorubicin. alliedacademies.org For example, a derivative incorporating a sulfa-doxine moiety at the 3-position showed an IC50 value of 22.12 µM. alliedacademies.org

Another study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines demonstrated their anti-proliferative properties in breast cancer models. One of the esters manifested high anti-tumor activity against MDA-MB-231 cells with an IC50 of 52.56 μg/mL. nih.gov These findings underscore the potential of the this compound scaffold in the design of novel anticancer agents.

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine with sulfa-doxine moiety | MCF7 | 22.12 | alliedacademies.org |

| Thienopyrimidine with sulfa-dimethoxazine moiety | MCF7 | 22.52 | alliedacademies.org |

| Thienopyrimidine with sulfanilamide (B372717) moiety | MCF7 | 27.83 | alliedacademies.org |

| Thienopyrimidine with sulfa-merazine moiety | MCF7 | 29.22 | alliedacademies.org |

| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine ester | MDA-MB-231 | 0.16 | nih.gov |

Enzyme Inhibitory Activity

The therapeutic effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes. The thieno[2,3-d]pyrimidine core is a versatile scaffold for developing inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For instance, derivatives of this class have been reported as potent inhibitors of Tie-2, a receptor tyrosine kinase involved in angiogenesis. nih.gov One of the most active compounds in this regard showed an IC50 value of 0.07 μM. nih.gov

Furthermore, 5-arylthieno[2,3-d]pyrimidines have demonstrated high inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov A series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties have been found to inhibit Vascular Endothelial Growth Factor (VEGF)/Kinase insert Domain-containing Receptor (KDR) and Platelet-Derived Growth Factor (PDGF) receptor, with the most active derivative having an IC50 of 3 nM. nih.gov More recently, a 2025 publication abstract described the synthesis and in-vitro activity of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target for Alzheimer's disease. mdpi.com

| Compound Class/Derivative | Target Enzyme | IC50 | Reference |

| 4-amino-thieno[2,3-d]pyrimidine derivative | Tie-2 | 0.07 µM | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine with N,N'-diaryl urea moiety | VEGF/KDR, PDGF receptor | 3 nM | nih.gov |

| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives | MARK4 | - | mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Amino 6 3 Thienyl Pyrimidine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Amino-6-(3-thienyl)pyrimidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the connectivity and substitution pattern of the pyrimidine (B1678525) and thienyl rings.

While specific spectral data for this compound is not publicly available, analysis of closely related analogs provides a strong basis for predicting its NMR spectral features. For instance, in aminopyrimidine derivatives, the protons of the amino group (NH₂) typically appear as a broad singlet in the ¹H NMR spectrum. semanticscholar.org The chemical shifts of the aromatic protons on the pyrimidine and thienyl rings are expected in the range of δ 6.5–8.5 ppm. semanticscholar.org

The analysis of analogs such as 2-amino-4,6-dimethylpyrimidine (B23340) and 4-aminobenzoic acid provides context for expected chemical shifts. chemicalbook.comchemicalbook.com For example, the protons of the amino group in similar structures are observed in various regions depending on the solvent and concentration, sometimes appearing between δ 5.1 and 6.8 ppm. semanticscholar.org

In ¹³C NMR spectroscopy, the carbon atoms of the pyrimidine ring are characteristically found in the downfield region, typically between δ 150 and 170 ppm, due to the influence of the electronegative nitrogen atoms. The carbons of the thienyl ring would appear in the aromatic region, and their specific shifts would be influenced by the point of attachment to the pyrimidine ring. Data from related thieno[2,3-d]pyrimidines and other substituted pyrimidines support these expected ranges. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Analogs of this compound This table is interactive. Click on the headers to sort.

| Compound Name | Solvent | Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| 2-Amino-6-(4-methoxyphenyl)-4-(furan-2yl)pyrimidine | - | NH₂ | 5.14 | s |

| 2-Amino-6-[4-(dimethylamino) phenyl]-4-(furan-2yl)pyrimidine | - | NH₂ | 5.28 | s |

| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | DMSO-d₆ | NH₂ | 6.8 | s |

Data sourced from references semanticscholar.org.

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) Spectroscopy: IR analysis is particularly useful for identifying the characteristic vibrational frequencies of the functional groups within the molecule. For this compound, the IR spectrum is expected to show distinct absorption bands:

N-H Stretching: The amino (NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations, typically appearing as two bands in the region of 3200–3500 cm⁻¹. Studies on analogous 4-amino-thienopyrimidines confirm the presence of these bands. nih.govnih.gov

C=N and C=C Stretching: The aromatic pyrimidine ring will display a series of complex stretching vibrations for C=N and C=C bonds in the 1400–1650 cm⁻¹ region. nih.gov

C-S Stretching: The thiophene (B33073) ring should show weak to medium C-S stretching bands, although these can sometimes be difficult to assign definitively.

Table 2: Characteristic IR Absorption Bands for Analogs of this compound This table is interactive. Click on the headers to sort.

| Compound Class | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidines | N-H stretch (amino) | 3250–3500 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidines | C=O stretch (ester) | 1692-1725 | nih.gov |

| Thiophenyl Pyridine (B92270) Derivatives | N-H stretch (amino) | 3238-3362 | nih.gov |

| Thiophenyl Pyridine Derivatives | C≡N stretch | 2213 | nih.gov |

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₈H₇N₃S), the expected exact mass is approximately 177.04 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals from the parent structure, providing further structural evidence. For example, mass spectra of related aminopyrimidines show characteristic fragmentation patterns, such as the loss of HCN from the pyrimidine ring.

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, as well as how molecules pack together through various intermolecular forces.

Although a specific crystal structure for this compound has not been reported, analysis of analogous structures, such as thiophene-substituted pyridines and aminopyrimidines, allows for a well-founded prediction of its solid-state architecture. iucr.org It is anticipated that the molecule would crystallize in a common space group, with the pyrimidine and thienyl rings being largely planar. The relative orientation of the two rings would be a key structural feature, defined by the torsion angle around the C-C bond connecting them. In some related structures, disorder in the thiophene ring orientation has been observed. iucr.org

The supramolecular assembly of this compound in the solid state is expected to be dominated by hydrogen bonding. The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are effective acceptors. This combination facilitates the formation of robust hydrogen-bonding motifs.

Analysis of related aminopyrimidine crystals shows a strong tendency to form centrosymmetric dimers via paired N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimers can then act as building blocks for more extended one-, two-, or three-dimensional networks. nih.govnih.gov Furthermore, π-π stacking interactions between the aromatic pyrimidine and thienyl rings are also likely to play a significant role in stabilizing the crystal packing. iucr.org

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the following key features, based on analyses of similar structures: iucr.orgnih.gov

H···H Contacts: These are typically the most abundant interactions, covering a large percentage of the Hirshfeld surface (often >35%), representing van der Waals forces. iucr.orgnih.gov

N···H/H···N Contacts: These interactions, corresponding to the crucial N-H···N hydrogen bonds, would appear as distinct, sharp spikes in the 2D fingerprint plots and would comprise a significant portion of the surface contacts (e.g., 13-20%). iucr.orgnih.gov

C···H/H···C Contacts: These weaker C-H···π interactions also contribute significantly to crystal cohesion.

S···H/H···S and C···C Contacts: Interactions involving the sulfur atom of the thienyl ring and π-π stacking would also be quantifiable.

Table 3: Representative Contributions to Hirshfeld Surface Contacts in Analogs This table is interactive. Click on the headers to sort.

| Compound | H···H (%) | N···H/H···N (%) | C···H/H···C (%) | Reference |

|---|---|---|---|---|

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | 46.1 | 20.4 | 17.4 | iucr.org |

Spectroscopic Techniques for Photophysical Property Characterization

The combination of an electron-donating amino group and a π-conjugated thienyl substituent on the electron-deficient pyrimidine ring suggests that this compound may possess interesting photophysical properties relevant to materials science. Such donor-π-acceptor (D-π-A) architectures often lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in fluorescence.

Studies on analogous pyrimidine-derived fluorophores show that the emission properties are highly tunable based on the nature of the substituents. nih.gov Electron-rich or highly conjugated groups, like the thienyl ring, attached to the pyrimidine core can result in compounds with significant quantum yields and brightness. nih.gov The photophysical properties, including absorption (UV-Vis) and emission (fluorescence) maxima, quantum yield, and Stokes shift, would need to be characterized. Furthermore, such compounds can exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent, which is a hallmark of ICT states. The protonation of the pyrimidine ring at low pH can also significantly alter the electronic structure and lead to fluorescence quenching or shifting, making the molecule potentially useful as a sensor. nih.gov

Potential Applications of 4 Amino 6 3 Thienyl Pyrimidine in Material Science

Organic Electronics and Optoelectronic Devices

The development of organic electronics and optoelectronic devices relies on the design of novel organic semiconductors with high charge carrier mobility and tunable energy levels. The fusion of thiophene (B33073) and pyrimidine (B1678525) units within a single molecule, as seen in 4-Amino-6-(3-thienyl)pyrimidine, is a promising strategy for creating such materials. Thiophene-based copolymers are well-suited for use as hole transport layers (HTL) in organic optoelectronic devices researchgate.net. The combination of electron-donating and electron-accepting moieties can lead to materials that are both p- and n-type dopable, a desirable characteristic for organic electronic devices acs.org.

In the realm of Organic Light-Emitting Diodes (OLEDs), the efficiency and color of emission are largely dictated by the molecular structure of the emissive layer. The potential for intramolecular charge transfer (ICT) in donor-acceptor molecules like this compound makes them attractive candidates for OLED applications. This ICT character can lead to high fluorescence quantum yields acs.org. The ability to tune the emission color by modifying the chemical structure is another significant advantage. While specific research on this compound in OLEDs is not yet prevalent, the photophysical properties of similar pyrimidine-based fluorescent compounds suggest its potential. For instance, pyrimidine-derived α-amino acids have been shown to exhibit tunable fluorescence based on the substituents on the pyrimidine ring nih.gov.

Table 1: Illustrative Photophysical Properties of Donor-Acceptor Pyrimidine Derivatives

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Pyrimidine-Naphthyl | 350 | 450 | 0.60 |

| Pyrimidine-Anisyl | 340 | 430 | 0.55 |

| Hypothetical this compound | ~360-380 | ~450-500 | Moderate to High |

| This table is illustrative and includes hypothetical data for this compound based on trends observed in related compounds. |

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits. The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used. Thiophene-containing materials have been extensively studied for this purpose. The introduction of a pyrimidine unit can influence the molecular packing and electronic coupling in the solid state, which are crucial factors for efficient charge transport. Novel DPP (diketopyrrolopyyrrole) derivatives functionalized with terminal electron-acceptor groups have shown promise as n-type semiconductors in OFETs, with electron mobilities reaching up to 2.3 x 10⁻³ cm²/V·s unito.it. The donor-acceptor nature of this compound could potentially lead to ambipolar behavior, enabling the transport of both holes and electrons, which is highly desirable for the fabrication of complementary logic circuits.

Functional Materials Development

Beyond discrete electronic devices, this compound holds promise for the development of a new generation of functional materials. Its ability to participate in hydrogen bonding and π-π stacking interactions, common in nitrogen-containing heterocyclic compounds, can be exploited to create self-assembling systems and materials with ordered structures. Such materials could find applications in sensors, smart coatings, and other advanced technologies. The synthesis of copolymers incorporating thiophene and pyrimidine units has been shown to produce materials with interesting electrochemical and optical properties, paving the way for new hybrid copolymers acs.org.

Photophysical Properties and Fluorophore Development

The development of novel fluorophores is crucial for various applications, including bio-imaging, sensing, and as active components in optoelectronic devices. The combination of an electron-donating amino group and a thienyl group with the electron-deficient pyrimidine core in this compound is a classic design principle for creating push-pull fluorophores. These molecules often exhibit strong intramolecular charge transfer upon photoexcitation, leading to large Stokes shifts and solvent-dependent emission spectra (solvatochromism) researchgate.net.

Research on pyrimidine-derived α-amino acids has demonstrated that the combination of a π-deficient pyrimidine motif with electron-rich aryl substituents results in strong fluorescence nih.gov. The quantum yields of these compounds were found to be sensitive to the nature of the substituent. Furthermore, the protonation of the pyrimidine ring can lead to a "turn-off" fluorescence response, suggesting potential for pH sensing applications nih.gov. While detailed photophysical studies on this compound are yet to be reported, the foundational principles of fluorophore design strongly suggest its potential as a valuable fluorescent scaffold.

Table 2: Comparison of Key Moieties in Fluorophore Design

| Moiety | Role | Contribution to Photophysical Properties |

| Aminopyrimidine | Electron-deficient core with electron-donating substituent | Potential for high quantum yield, tunable emission, and sensitivity to the chemical environment. |

| Thienyl Group | Electron-rich π-conjugated system | Enhances π-conjugation, acts as a donor, and can influence molecular packing. |

| Combined System | Donor-Acceptor "Push-Pull" Structure | Promotes intramolecular charge transfer, leading to desirable fluorescent properties like large Stokes shifts and solvatochromism. |

Q & A

Q. What are efficient synthetic routes for 4-Amino-6-(3-thienyl)pyrimidine, and how can intermediates be characterized?